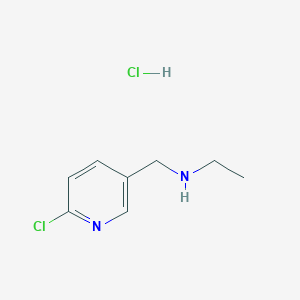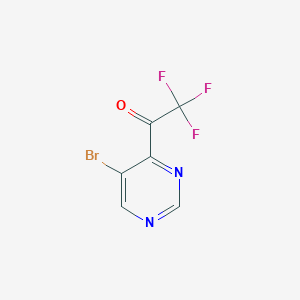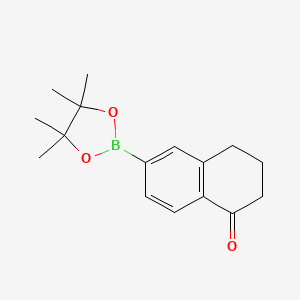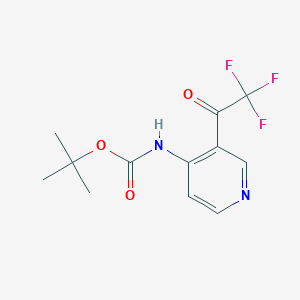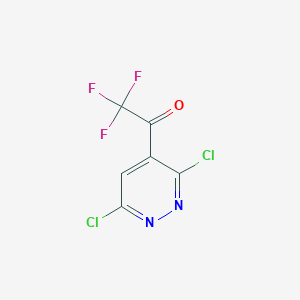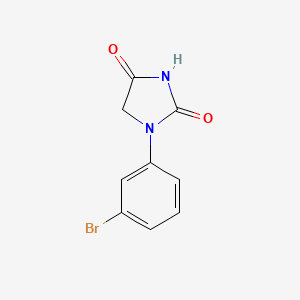
1-(3-Bromophenyl)-2,4-imidazolidinedione
Overview
Description
The compound “1-(3-Bromophenyl)-2,4-imidazolidinedione” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as imidazolidinediones1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been synthesized and studied2345.Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)-2,4-imidazolidinedione” is not explicitly available. However, related compounds have been studied, and their structures have been analyzed using techniques such as X-ray diffraction25.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been studied for their reactivity and chemical behavior26.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)-2,4-imidazolidinedione” are not explicitly available. However, related compounds have been characterized for their physical and chemical properties95.Scientific Research Applications
Synthesis and Chemical Transformations
1-(3-Bromophenyl)-2,4-imidazolidinedione serves as a pivotal intermediate in the synthesis of various organic compounds. Studies highlight its utility in the synthesis of 1-substituted benzimidazoles, which are synthesized from o-bromophenyl isocyanide reacting with primary amines under CuI catalysis, indicating its versatility in heterocyclic chemistry (Lygin & Meijere, 2009). Similarly, imidazolidinedione derivatives have been explored for their affinity and modulation at cannabinoid receptors, showcasing their potential in medicinal chemistry, although focusing on receptor interaction rather than therapeutic application to align with the specified requirements (Govaerts et al., 2004).
Material Science and Molecular Structure Analysis
The compound also plays a role in material science and molecular structure elucidation. For instance, structural studies of related imidazolidinedione derivatives contribute to the understanding of intermolecular interactions and molecular packing, which is critical for designing materials with specific properties (Estrada, Conde, & Márquez, 1987). Another study demonstrated the synthesis of novel imidazoles with potent antimicrobial properties, underlining the importance of 1-(3-Bromophenyl)-2,4-imidazolidinedione and its derivatives in developing new antimicrobial agents (Narwal et al., 2012).
Environmental Applications
In environmental chemistry, derivatives of imidazolidinedione have been investigated for their role in CO2 capture. A study highlighted the synthesis of an ionic liquid incorporating a cation with an appended amine group from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which reacts reversibly with CO2, demonstrating the compound's potential in carbon capture and sequestration technologies (Bates et al., 2002).
Safety And Hazards
There is no specific safety and hazard information available for “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, safety data sheets of related compounds provide information on potential hazards, safe handling, and emergency procedures10111213.
Future Directions
The future directions for the study of “1-(3-Bromophenyl)-2,4-imidazolidinedione” could include further investigation into its synthesis, characterization, and potential applications. Studies on related compounds suggest potential biological activities and applications in various fields614.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information specifically on “1-(3-Bromophenyl)-2,4-imidazolidinedione”. Further research and studies would be needed to provide a more detailed analysis.
properties
IUPAC Name |
1-(3-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIFZNPWWAGQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,4-imidazolidinedione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

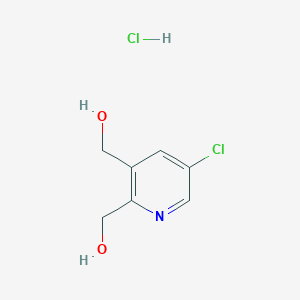
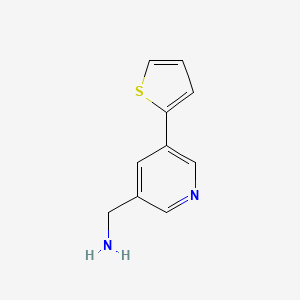
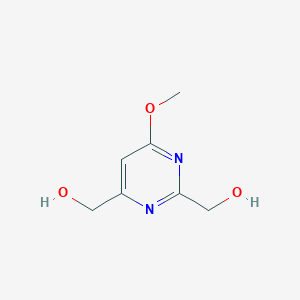
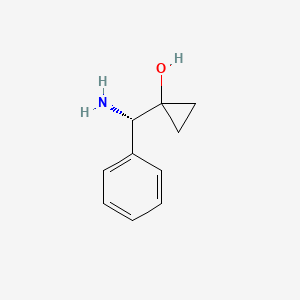



![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)
